molecular formula C17H13Cl3N2O3S B4111570 N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide

Cat. No. B4111570
M. Wt: 431.7 g/mol
InChI Key: KRSOMWMGDLDVOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide, also known as CGP-37157, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide involves the inhibition of the mitochondrial calcium uniporter. This protein complex is responsible for regulating calcium levels within the mitochondria, and its inhibition by N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide has been shown to have a variety of effects on cellular function. Specifically, the inhibition of the uniporter has been shown to prevent cell death in certain circumstances.
Biochemical and Physiological Effects:
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide has a variety of biochemical and physiological effects, many of which are related to its inhibition of the mitochondrial calcium uniporter. This inhibition has been shown to prevent cell death in certain circumstances, and may also have other effects on cellular function. Additionally, N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide has been shown to have antioxidant properties, which may further contribute to its potential applications in scientific research.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide for lab experiments is its specificity for the mitochondrial calcium uniporter. This allows researchers to selectively inhibit this protein complex and study its effects on cellular function. However, one limitation of this compound is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several potential future directions for research on N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide. One area of interest is the potential use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide, particularly with regard to its potential applications in mitochondrial function and cellular metabolism. Finally, the development of more potent analogs of N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide may allow for more precise control of mitochondrial calcium uptake and its effects on cellular function.

Scientific Research Applications

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide has been used extensively in scientific research, particularly in studies of mitochondrial calcium uptake and its role in cellular function. This compound has been shown to inhibit the mitochondrial calcium uniporter, a protein complex responsible for regulating calcium levels within the mitochondria. This inhibition has been shown to have a variety of effects on cellular function, including the prevention of cell death in certain circumstances.

properties

IUPAC Name

N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N2O3S/c1-8(25-13-4-3-9(18)5-10(13)19)16(23)22-17-21-12-6-11(20)14(24-2)7-15(12)26-17/h3-8H,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRSOMWMGDLDVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=CC(=C(C=C2S1)OC)Cl)OC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide
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N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide
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N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide
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N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 5
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N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide
Reactant of Route 6
Reactant of Route 6
N-(5-chloro-6-methoxy-1,3-benzothiazol-2-yl)-2-(2,4-dichlorophenoxy)propanamide

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